molecular formula C19H17N3O6S B2580192 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 886919-08-0

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2580192
CAS No.: 886919-08-0
M. Wt: 415.42
InChI Key: VWPQPDAKJKDSHS-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide (CAS 886919-08-0) is a chemical compound supplied for non-human research applications. It has a molecular formula of C19H17N3O6S and a molecular weight of 415.42 g/mol . This compound is part of the N-(1,3,4-oxadiazol-2-yl)benzamide class of chemicals, which is recognized in medicinal chemistry as a privileged scaffold for the development of novel antibacterial agents . Research into related analogs has demonstrated that this class of compounds can exhibit potent activity against challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing remarkably low minimum inhibitory concentrations . The mechanism of action for these compounds can be multifaceted; while some analogs inhibit specific pathways like trans-translation or lipoteichoic acid biosynthesis, other potent derivatives are known to function as multitargeting antibiotics, impacting processes such as menaquinone biosynthesis, bacterial membrane depolarization, and siderophore biosynthesis, ultimately leading to iron starvation and bacterial cell death . The presence of the 1,3,4-oxadiazole ring and benzodioxin groups contributes to its potential as a key intermediate in organic synthesis and pharmaceutical development. This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-2-29(24,25)14-6-3-12(4-7-14)17(23)20-19-22-21-18(28-19)13-5-8-15-16(11-13)27-10-9-26-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPQPDAKJKDSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various reagents to introduce the oxadiazole ring and the ethanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it could inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels in the brain . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl Groups

Compound: N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
  • Key Difference : The sulfonyl group is substituted with a 4-methylpiperidinyl moiety instead of ethanesulfonyl.
  • Impact: Size/Basicity: The piperidinyl group introduces bulkiness and basicity, which may alter solubility (pH-dependent) and membrane permeability compared to the smaller, non-basic ethanesulfonyl group. Pharmacokinetics: Increased lipophilicity from the piperidine ring could enhance tissue penetration but reduce aqueous solubility .
Target Compound vs.
Property Target Compound Compound
Substituent Ethanesulfonyl 4-Methylpiperidinyl sulfonyl
Molecular Weight* ~443.46 g/mol ~539.61 g/mol
Solubility (Predicted) Moderate (polar group) pH-dependent (basic N)

*Calculated from molecular formulas.

Heterocyclic Core Modifications

Compounds: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Difference : The oxadiazole is linked to a thioacetamide chain instead of a benzamide.
  • Activity : These analogs demonstrated potent antibacterial activity (e.g., against E. coli and S. aureus) with low cytotoxicity (hemolytic activity <15% at 100 µg/mL).
  • Structural Insight : The oxadiazole-thioacetamide scaffold may enhance target binding via sulfur interactions, while the ethanesulfonyl benzamide in the target compound could improve metabolic stability .
Compound: 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • Key Difference : Replaces oxadiazole with a thiadiazole ring and includes a benzylsulfanyl group.
  • No biological data is available, but structural differences suggest varied stability and solubility profiles .

Agricultural Chemical Analogs ()

Several benzamide derivatives in pesticides share structural motifs with the target compound:

  • Etobenzanid : Features a dichlorophenyl group and ethoxymethoxy substituent.
  • Sulfentrazone : Contains a sulfonamide-triazole system, highlighting the role of sulfonyl groups in herbicidal activity.
  • Relevance to Target Compound : The ethanesulfonyl group in the target compound may confer herbicidal or fungicidal properties, though specific activity data is lacking .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H19N3O3S with a molecular weight of 481.618 g/mol. The compound features a benzodioxane moiety linked to an oxadiazole and a sulfonamide group, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process typically includes the formation of the oxadiazole ring and subsequent modification to introduce the sulfonamide moiety. These synthetic pathways have been documented in various studies focusing on similar compounds with promising biological profiles .

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory activities. Specifically, studies have shown that derivatives with similar structures can inhibit enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 diabetes treatment.
  • Acetylcholinesterase (AChE) : A key enzyme in neurotransmission implicated in Alzheimer's disease .

In a study evaluating enzyme inhibition, several synthesized sulfonamides demonstrated substantial inhibitory effects against α-glucosidase while exhibiting weaker activity against AChE. This suggests potential use in managing diabetes and neurodegenerative disorders .

Antitumor Activity

The compound's structure suggests potential antitumor properties. Sulfonamide derivatives have been reported to exhibit broad-spectrum antitumor activity compared to conventional anticancer drugs. The presence of the benzodioxane moiety is associated with various biological activities including anti-hepatotoxic and anti-inflammatory effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes. These studies support the in vitro findings and suggest that the compound could serve as a lead for developing new therapeutic agents targeting metabolic and neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological implications of compounds similar to this compound:

  • Diabetes Management : A study demonstrated that analogs with similar structures significantly reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity.
  • Neuroprotection : Compounds exhibiting AChE inhibition showed promise in reversing cognitive deficits in Alzheimer’s disease models.

Q & A

Q. Table 1: Reaction Conditions for Oxadiazole Formation

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃DMF80–1002–465–75
CS₂EtOHReflux6–850–60

Basic: How can spectral techniques validate the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of sulfonyl (SO₂) groups (asymmetric stretching ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and oxadiazole C=N (1650–1600 cm⁻¹) .
  • ¹H NMR: Identify aromatic protons from the benzodioxin ring (δ 6.8–7.2 ppm) and ethanesulfonyl substituents (δ 1.4–1.6 ppm for CH₃, δ 3.5–3.7 ppm for SO₂CH₂CH₃) .
  • Mass Spectrometry (EIMS): Look for molecular ion peaks matching the molecular weight (e.g., m/z 443.4 for C₂₀H₁₇N₃O₅S) .

Advanced: How to design enzyme inhibition assays to evaluate biological activity?

Methodological Answer:

  • Lipoxygenase Inhibition (Anti-inflammatory):
    • Prepare a reaction mixture of sodium phosphate buffer (pH 8.0), linoleic acid substrate, and enzyme.
    • Monitor absorbance at 234 nm for 6 minutes after adding the compound (IC₅₀ values <50 µM indicate potency) .
  • α-Glucosidase Inhibition (Antidiabetic):
    • Use p-nitrophenyl-α-D-glucopyranoside as substrate in phosphate buffer (pH 6.8).
    • Measure absorbance at 405 nm after 30 minutes; compare inhibition to acarbose controls .

Q. Table 2: Example Inhibition Data

EnzymeIC₅₀ (µM)Reference
Lipoxygenase32.5
α-Glucosidase18.7

Advanced: How to resolve contradictions in biological activity across derivatives?

Methodological Answer:

  • SAR Analysis: Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with activity. For example, bulky substituents on the oxadiazole ring may reduce enzyme binding due to steric hindrance .
  • Computational Docking: Use AutoDock Vina to model interactions between derivatives and enzyme active sites. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., His372 in α-glucosidase) .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or PreADMET to assess:
    • Lipophilicity (LogP): Optimal range: 2–5 for oral bioavailability.
    • Blood-Brain Barrier (BBB) Penetration: Low permeability (e.g., BBB score <0.3) suggests limited CNS side effects.
  • Toxicity Screening: Employ ProTox-II to predict hepatotoxicity and mutagenicity risks .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Catalyst Screening: Test LiH, K₂CO₃, or DBU for cyclization steps. LiH in DMF improves yields by 15–20% compared to other bases .
  • Solvent Effects: Replace DMF with THF or acetonitrile for easier purification.
  • Process Monitoring: Use in-situ FTIR to track reaction completion and minimize byproducts .

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